molecular formula C25H25BrN4O3 B11643231 (2-Bromophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

(2-Bromophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

Cat. No.: B11643231
M. Wt: 509.4 g/mol
InChI Key: WWCPOUQWSPSWGQ-UHFFFAOYSA-N
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Description

The compound you’ve mentioned is a novel chemical entity with potential applications in various fields. Let’s explore its properties and significance.

Preparation Methods

The synthesis of this compound involves a three-step protocol

  • Formation of 1,2,4-Triazole Derivative::
  • Mannich Reaction::
    • The compound is obtained via a Mannich reaction, which incorporates the piperazine ring.
    • The reaction involves the condensation of the 1,2,4-triazole derivative with formaldehyde and an amine (in this case, 4-bromophenylpiperazine).
    • The product structure is confirmed by HRMS, IR, and NMR experiments.

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly mentioned in the available literature. further investigation could reveal additional details.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action remains unspecified in the available literature. Further research is needed to elucidate how this compound exerts its effects. Molecular targets and pathways involved are yet to be fully characterized.

Comparison with Similar Compounds

While specific similar compounds are not mentioned, we can explore related structures within the piperazine and 1,2,4-triazole family. Comparative studies could highlight its uniqueness and potential advantages.

Properties

Molecular Formula

C25H25BrN4O3

Molecular Weight

509.4 g/mol

IUPAC Name

(2-bromophenyl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H25BrN4O3/c1-18(19-7-3-2-4-8-19)27-23-17-20(11-12-24(23)30(32)33)28-13-15-29(16-14-28)25(31)21-9-5-6-10-22(21)26/h2-12,17-18,27H,13-16H2,1H3

InChI Key

WWCPOUQWSPSWGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br)[N+](=O)[O-]

Origin of Product

United States

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